molecular formula C14H13FN2O2 B6368588 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-hydroxypyridine, 95% CAS No. 1261895-99-1

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-hydroxypyridine, 95%

Cat. No. B6368588
CAS RN: 1261895-99-1
M. Wt: 260.26 g/mol
InChI Key: DEGONVYOQCCPQO-UHFFFAOYSA-N
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Description

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-hydroxypyridine, or 2-EFPH, is a heterocyclic compound with a variety of applications in scientific research and lab experiments. It is a white, crystalline solid with a melting point of about 81°C and is soluble in most organic solvents. 2-EFPH is a versatile compound that is used in a variety of fields, including organic synthesis, medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

2-EFPH acts as a nucleophilic reagent in organic synthesis. It is capable of forming a variety of covalent bonds with other molecules, allowing it to act as a bridge between two different molecules. The reaction is initiated by the nucleophilic attack of the 2-EFPH molecule on the substrate molecule. This attack leads to the formation of a covalent bond between the two molecules, which can then be used to form more complex molecules.
Biochemical and Physiological Effects
2-EFPH has been studied for its potential biochemical and physiological effects. Studies have shown that 2-EFPH is capable of modulating the activity of a variety of enzymes, including cytochrome P450 enzymes. It is also capable of modulating the activity of a variety of receptors, such as muscarinic acetylcholine receptors and serotonin receptors. Additionally, 2-EFPH has been shown to have antioxidant activity, which could potentially be beneficial in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

2-EFPH has a variety of advantages for use in lab experiments. It is a relatively low-cost starting material, and it is also easily synthesized from commercially available reagents. Additionally, it is a versatile compound that can be used in a variety of reactions. However, there are some limitations to the use of 2-EFPH in lab experiments. It is a relatively unstable compound and can be difficult to store and handle. Additionally, it has limited solubility in some solvents, which can limit its use in certain reactions.

Future Directions

There are a variety of potential future directions for the use of 2-EFPH. It could be used as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyrroles and thiophenes. Additionally, it could be used as a reagent in organic synthesis and as a catalyst in catalytic hydrogenation reactions. Furthermore, it could be used in the development of new drugs and agrochemicals. Finally, it could be used to study the biochemical and physiological effects of the compound.

Synthesis Methods

2-EFPH can be synthesized by a variety of methods. The most common method is the three-step synthesis of 2-EFPH from 4-bromo-3-fluorophenol and ethyl carbamate. In the first step, 4-bromo-3-fluorophenol is reacted with ethyl carbamate in the presence of a base to form 4-(ethylcarbamoyl)-3-fluorophenol. In the second step, 4-(ethylcarbamoyl)-3-fluorophenol is reacted with hydrazine to form 2-[4-(ethylcarbamoyl)-3-fluorophenyl]-3-hydroxypyridine. Finally, the product is purified to a 95% purity level by column chromatography.

Scientific Research Applications

2-EFPH has a variety of applications in scientific research and lab experiments. It is used as a starting material for the synthesis of a variety of heterocyclic compounds, including thiophenes and pyrroles. It is also used as a building block for the synthesis of a variety of pharmaceuticals and agrochemicals. 2-EFPH is also used as a reagent in organic synthesis and as a catalyst in catalytic hydrogenation reactions.

properties

IUPAC Name

N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-16-14(19)10-6-5-9(8-11(10)15)13-12(18)4-3-7-17-13/h3-8,18H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGONVYOQCCPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC=N2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683167
Record name N-Ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide

CAS RN

1261895-99-1
Record name N-Ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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